molecular formula C5H6F3NO B1601856 5-(Trifluoromethyl)pyrrolidin-2-one CAS No. 141519-28-0

5-(Trifluoromethyl)pyrrolidin-2-one

Cat. No.: B1601856
CAS No.: 141519-28-0
M. Wt: 153.1 g/mol
InChI Key: BKONNPBZAYHNOV-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrrolidin-2-one is a fluorinated organic compound that has garnered significant interest in the field of medicinal chemistry and organic synthesis. The presence of a trifluoromethyl group imparts unique chemical properties, making it a valuable building block for the synthesis of various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing 5-(Trifluoromethyl)pyrrolidin-2-one involves the reaction of pyroglutamic acid with sulfur tetrafluoride at room temperature. This reaction yields enantiomerically pure this compound with a high yield of 92% and an enantiomeric excess of over 99% . The reaction conditions are relatively mild, making this method efficient and scalable for industrial production.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of microwave-assisted organic synthesis (MAOS) has also been explored to enhance synthetic efficiency and support green chemistry initiatives .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfur tetrafluoride for fluorination, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve mild temperatures and pressures to maintain the integrity of the trifluoromethyl group .

Major Products

Major products formed from these reactions include γ-(S)-trifluoromethyl GABA and (2S)-2-(trifluoromethyl)pyrrolidine, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 5-(Trifluoromethyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The compound can modulate various biochemical pathways, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol derivatives . These compounds share the pyrrolidine scaffold but differ in their substituents and functional groups.

Uniqueness

5-(Trifluoromethyl)pyrrolidin-2-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity, making it a valuable building block in medicinal chemistry .

Properties

IUPAC Name

5-(trifluoromethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3NO/c6-5(7,8)3-1-2-4(10)9-3/h3H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKONNPBZAYHNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576668
Record name 5-(Trifluoromethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141519-28-0
Record name 5-(Trifluoromethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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